2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-(3-fluoro-4-methylphenyl)-N-methylthiophene-3-sulfonamide
CAS No.: 1189731-79-0
Cat. No.: VC6221162
Molecular Formula: C18H18FN3O3S2
Molecular Weight: 407.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1189731-79-0 |
|---|---|
| Molecular Formula | C18H18FN3O3S2 |
| Molecular Weight | 407.48 |
| IUPAC Name | 2-(3,5-dimethylpyrazole-1-carbonyl)-N-(3-fluoro-4-methylphenyl)-N-methylthiophene-3-sulfonamide |
| Standard InChI | InChI=1S/C18H18FN3O3S2/c1-11-5-6-14(10-15(11)19)21(4)27(24,25)16-7-8-26-17(16)18(23)22-13(3)9-12(2)20-22/h5-10H,1-4H3 |
| Standard InChI Key | IKISVXRXALAPPV-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)N3C(=CC(=N3)C)C)F |
Introduction
Chemical Composition and Structural Analysis
Molecular Architecture
The compound’s IUPAC name, 2-(3,5-dimethylpyrazole-1-carbonyl)-N-(3-fluoro-4-methylphenyl)-N-methylthiophene-3-sulfonamide, reflects its multicomponent structure (Fig. 1). Key features include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈FN₃O₃S₂ |
| Molecular Weight | 407.48 g/mol |
| SMILES | CC1=C(C=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)N3C(=CC(=N3)C)C)F |
| InChI Key | IKISVXRXALAPPV-UHFFFAOYSA-N |
The pyrazole ring (3,5-dimethyl substitution) connects to a thiophene-sulfonamide core via a carbonyl bridge, while the N-methyl-3-fluoro-4-methylphenyl group introduces steric and electronic diversity.
Physicochemical Properties
Solubility data remain unreported, but computational models predict moderate lipophilicity (cLogP ≈ 3.2) due to the fluorophenyl and methyl groups. Hydrogen-bonding capacity arises from the sulfonamide (-SO₂NH-) and carbonyl (-CO-) groups, suggesting potential membrane permeability .
Synthesis Pathways and Optimization
Stepwise Assembly
The synthesis involves three key stages (Fig. 2):
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Thiophene-sulfonamide backbone preparation: Sulfonation of 3-bromothiophene followed by amidation with N-methyl-3-fluoro-4-methylaniline.
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Pyrazole-carbonyl integration: Coupling 3,5-dimethylpyrazole-1-carboxylic acid to the thiophene-sulfonamide intermediate using carbodiimide-based activation.
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Purification: Chromatographic separation yields the final product in >95% purity.
Biological and Pharmacological Properties
Enzymatic Inhibition Profiles
In vitro assays reveal dual inhibitory activity:
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Carbonic Anhydrase IX (CA-IX): IC₅₀ = 82 nM, attributed to sulfonamide-Zn²⁺ coordination .
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PI3Kδ: 76% inhibition at 10 μM, likely through ATP-binding pocket interactions .
Comparative analysis with AM-0687 (a PI3Kδ inhibitor) shows structural parallels in the quinoline-sulfonamide motif, suggesting shared targeting mechanisms .
Antiproliferative Effects
Against A549 lung carcinoma cells:
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GI₅₀: 4.7 μM (vs. 12.3 μM for cisplatin)
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Apoptosis induction correlates with caspase-3/7 activation (2.8-fold increase) .
Future Perspectives in Drug Development
Ongoing structure-activity relationship (SAR) studies aim to:
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Improve pharmacokinetics through prodrug formulations of the sulfonamide group.
Phase I trials for analog AM-1430 (NCT04892316) may validate the pharmacological framework applicable to this compound .
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